1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone
Description
1-(1'-Phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a pyrazoline-based heterocyclic compound featuring a bicyclic pyrazole core with phenyl, thiophene, and acetyl substituents. Its synthesis involves the cyclocondensation of chalcone derivatives with hydrazine hydrate in the presence of glacial acetic acid, followed by recrystallization to yield the final product . The compound’s structure is characterized by a 3,4-dihydro-1'H,2H-[3,4'-bipyrazol] backbone, where the 1'-position is substituted with a phenyl group, the 3' and 5-positions carry thiophen-2-yl moieties, and the 2-position is functionalized with an acetyl group.
Properties
IUPAC Name |
1-[3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS2/c1-15(27)26-19(13-18(23-26)20-9-5-11-28-20)17-14-25(16-7-3-2-4-8-16)24-22(17)21-10-6-12-29-21/h2-12,14,19H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVKPKREDAZLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with thiophene structures have been used in the synthesis of organic materials, particularly in the field of organic electronics. These materials often target specific electronic properties, such as electron-rich and good electron delocalization characters.
Mode of Action
It can be inferred from the structure of the compound that it may interact with its targets through its electron-donating and electron-withdrawing groups. The presence of a thiophene structure, which is known for its electron-rich character, suggests that the compound may interact with its targets through electron donation.
Biochemical Pathways
Thiophene structures are known to be involved in various chemical reactions, such as the gewald reaction and paal-knorr thiophene synthesis. These reactions involve the formation of thiophene rings, which are key components in the structure of the compound.
Pharmacokinetics
Thiophene structures are known to be involved in various chemical reactions, which could potentially influence the compound’s bioavailability.
Biological Activity
The compound 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone is a complex organic molecule that exhibits significant biological activity. This article provides a comprehensive overview of its biological properties, including its potential therapeutic applications and mechanisms of action.
The molecular formula of the compound is with a molecular weight of 418.53 g/mol. Its structure features a bipyrazole core substituted with thiophene rings, which are known to enhance biological activity due to their electron-rich nature.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene-containing compounds, including those related to our target compound. For example, derivatives of thiadiazole and bipyrazole have demonstrated:
- Inhibition of Cancer Cell Proliferation : Compounds similar in structure have shown decreased viability in various cancer cell lines such as HL-60 (human myeloid leukemia), SK-MEL-1 (melanoma), and T24 (bladder cancer) cells .
- Induction of Apoptosis : Many thiophene derivatives induce programmed cell death in cancer cells, suggesting a potential mechanism for their anticancer effects .
| Compound | Cancer Type | Effect |
|---|---|---|
| 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone | Various | Decreased cell viability |
| Thiadiazole Derivative | HL-60 | Induction of apoptosis |
| Pyrazole Derivative | T24 | Reduced proliferation |
Antimicrobial Activity
Thiadiazole derivatives have also been noted for their antimicrobial properties , exhibiting efficacy against various pathogens. The compound's structure may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Anti-inflammatory and Antioxidant Properties
Research indicates that compounds with similar structural motifs possess anti-inflammatory and antioxidant activities. These properties are essential for developing treatments for diseases characterized by oxidative stress and chronic inflammation.
The biological activity of 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor of key enzymes involved in cancer progression or inflammation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing proliferation.
- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve modulation of ROS levels, thus protecting cells from oxidative damage.
Case Studies
Several studies have investigated the biological activities of thiophene-based compounds:
- A study published in the Egyptian Journal of Chemistry demonstrated that thiophene derivatives exhibit significant cytotoxicity against various cancer cell lines .
- Another research article highlighted the synthesis and evaluation of thiadiazole derivatives that showed promising results in inhibiting tumor growth in xenograft models .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- Electron-withdrawing groups (e.g., nitro in ) enhance antimicrobial activity, likely by increasing electrophilicity and target binding.
- Sulfonamide groups (e.g., in ) significantly improve antitubercular efficacy, achieving 99% inhibition of M. tuberculosis H37Rv.
- Thiophene and furan heterocycles (e.g., ) may influence π-π stacking interactions in biological targets due to their aromaticity and electron-rich nature.
Synthetic Methodology :
- Cs₂CO₃ catalysis () optimizes yields for thiazolone derivatives, while glacial acetic acid () is effective for acetylated pyrazolines.
- Heterocyclic annulation (e.g., thiazole in ) requires sulfur-containing reagents, broadening structural diversity.
Antimicrobial Activity
- Halogenated derivatives (e.g., 4-chlorophenyl in ) demonstrate superior antibacterial and antifungal activity, attributed to enhanced membrane penetration and target inhibition .
- Thiazole hybrids (e.g., ) show moderate activity, suggesting that bulkier substituents may reduce efficacy despite increased structural complexity.
Antitubercular Potential
- Sulfonamide-functionalized compounds (e.g., ) exhibit nanomolar-level activity against M. tuberculosis, with molecular docking confirming strong binding to enzyme active sites (Glide energy: -64.183 kcal/mol) .
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(1'-phenyl-3',5-di(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone?
The compound is synthesized via cyclocondensation reactions. A typical protocol involves refluxing α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid for 4–6 hours, followed by recrystallization from ethanol to isolate the product . For analogs, microwave-assisted synthesis using ethanol/NaOH systems has been reported to improve reaction efficiency and yield . Key optimization parameters include solvent polarity (e.g., glacial acetic acid for cyclization), stoichiometric ratios (equimolar hydrazine), and temperature control to avoid side reactions.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Characterization relies on multi-technique analysis:
- Elemental analysis : Confirms empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .
- Spectroscopy :
- X-ray crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, with validation metrics (R-factor < 0.05) ensuring accuracy .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxicity) often arise from assay conditions or substituent effects. For example:
- Structural analogs : Replacing thiophenyl with furyl groups reduces steric hindrance, enhancing binding to bacterial targets .
- Dose-response studies : IC₅₀ values for antimicrobial activity should be cross-validated with cytotoxicity assays (e.g., MTT on mammalian cells) to distinguish selective activity .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like COX-1 or MRSA enzymes, reconciling experimental data .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Q. What crystallographic challenges arise during structural determination, and how are they addressed?
- Twinned crystals : Common in dihydro-pyrazoles due to flexible CH₂ groups. Strategies include:
- Disorder : Thiophene rings may exhibit rotational disorder. Partial occupancy refinement and restraints (ISOR/DFIX) stabilize thermal parameters .
Methodological Guidance
Q. What experimental protocols are recommended for evaluating bioactivity in antimicrobial research?
Q. How can reaction mechanisms for pyrazoline ring formation be elucidated?
- Kinetic studies : Monitor intermediates via LC-MS at reflux intervals (0–6 hours). A proposed mechanism involves:
- Hydrazine attack on α,β-unsaturated ketone.
- Cyclization via intramolecular nucleophilic addition.
- Aromatization (dehydration) to form the dihydro-pyrazole core .
- Isotopic labeling : ¹⁵N-labeled hydrazine traces nitrogen incorporation into the pyrazoline ring via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
